molecular formula C17H16FNO5S2 B2430702 5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1795195-83-3

5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2430702
CAS No.: 1795195-83-3
M. Wt: 397.44
InChI Key: CRHHUBHQTKEHJH-UHFFFAOYSA-N
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Description

5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H16FNO5S2 and its molecular weight is 397.44. The purity is usually 95%.
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Properties

IUPAC Name

5-fluoro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S2/c1-23-13-6-4-11(18)9-16(13)26(21,22)19-10-12-5-7-15(25-12)17(20)14-3-2-8-24-14/h2-9,17,19-20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHHUBHQTKEHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound with notable biological activity. Its unique structural features, including a fluorinated aromatic system, furan and thiophene rings, and a sulfonamide group, contribute to its potential pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula and Weight

  • Molecular Formula : C17_{17}H16_{16}FNO5_5S
  • Molecular Weight : 397.4 g/mol

Structural Features

FeatureDescription
Fluorine SubstituentEnhances reactivity and biological activity
Furan RingKnown for diverse biological activities
Thiophene RingContributes to chemical behavior and potential interactions
Sulfonamide GroupCommonly associated with various pharmacological effects

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on related sulfonamide derivatives showed potent inhibition of L1210 mouse leukemia cells with IC50_{50} values in the nanomolar range, suggesting that this class of compounds may effectively target cancer cell proliferation .

Antimicrobial Activity

The presence of furan and thiophene moieties in the compound enhances its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may also exhibit broad-spectrum antimicrobial activity .

The mechanism of action for sulfonamide compounds typically involves inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death. The fluorine atom may enhance binding affinity to the target enzyme, increasing the compound's efficacy .

Study 1: Inhibition of Cancer Cell Proliferation

A series of experiments evaluated the growth inhibitory effects of novel sulfonamide derivatives on L1210 leukemia cells. The results showed that compounds similar to this compound exhibited potent cytotoxicity with IC50_{50} values as low as 10 nM, highlighting their potential as anticancer agents .

Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of compounds with structural similarities to this compound against various pathogens. Results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
Thiophene alkylationNaH, furfuryl alcoholTHF0°C → RT~65
Sulfonamide couplingEt₃N, sulfonyl chlorideDCMRT70–80

Basic: How is the compound structurally characterized?

Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, sulfonamide NH resonance). 2D NMR (COSY, HSQC) resolves overlapping signals in the thiophene-furan region .
  • X-ray crystallography : Single-crystal diffraction (using SHELX software ) determines absolute configuration and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions). Crystallographic data (e.g., CCDC entries) validate computational models .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ ion).

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Answer:
DFT studies (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur vs. furan oxygen).
  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with stability; smaller gaps suggest higher reactivity .
  • Solvent effects : PCM models simulate polar aprotic solvent interactions (e.g., DMSO) .

Q. Table 2: DFT-Derived Parameters

ParameterValueSignificance
HOMO (eV)-6.2Electron-donating capacity
LUMO (eV)-1.8Susceptibility to nucleophilic attack
Band gap4.4Kinetic stability

Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields)?

Answer:

  • Validate computational parameters : Compare B3LYP vs. M06-2X functionals for non-covalent interactions. Adjust basis sets (e.g., def2-TZVP) for heavier atoms like sulfur .
  • Crystallographic benchmarking : Overlay DFT-optimized structures with X-ray data to identify discrepancies in torsion angles (e.g., thiophene-furan dihedral angles) .
  • Kinetic vs. thermodynamic control : Re-evaluate reaction conditions (e.g., temperature, catalyst loading) if yields diverge from transition-state theory predictions .

Advanced: What strategies improve yield in multi-step synthesis?

Answer:

  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., sulfonamide NH stretch at ~3300 cm⁻¹) .
  • Catalyst optimization : Screen Pd/C or CuI for cross-coupling steps; microwave-assisted synthesis reduces reaction times .
  • Protecting groups : Temporarily mask the furan hydroxyl with TBSCl to prevent side reactions during sulfonamide coupling .

Advanced: How to establish structure-activity relationships (SAR) for biological targets?

Answer:

  • Functional group modulation : Synthesize analogs (e.g., replace methoxy with ethoxy, substitute fluorine with chlorine) and compare IC₅₀ values in enzyme assays .
  • Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2 or bacterial dihydropteroate synthase). Validate with SPR or ITC binding studies .
  • Pharmacophore modeling : Identify critical moieties (e.g., sulfonamide as H-bond acceptor, furan as π-π stacker) .

Q. Table 3: SAR Trends

ModificationBiological Activity (IC₅₀)Target
F → Cl substitution2.1 μM → 5.8 μMCOX-2
Methoxy → ethoxyNo significant changeDHPS

Advanced: What analytical methods resolve stereochemical uncertainties in the furan-hydroxy group?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol to separate enantiomers .
  • VCD spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra to assign absolute configuration .
  • X-ray anomalous dispersion : Collect data at multiple wavelengths (e.g., Cu Kα vs. Mo Kα) to resolve light-atom chirality .

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